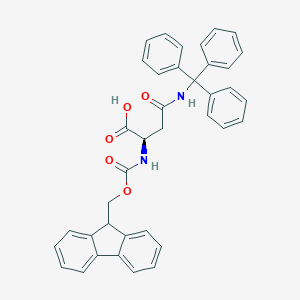

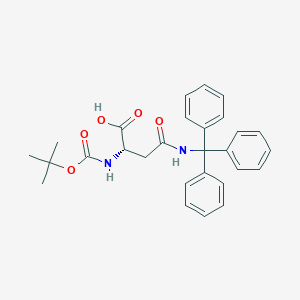

Boc-Asn(Trt)-OH

Vue d'ensemble

Description

“Boc-Asn(Trt)-OH” is a derivative of the amino acid asparagine . It is often used in research and development . The “Boc” in its name refers to a tert-butyloxycarbonyl protective group, which is commonly used in peptide synthesis .

Synthesis Analysis

The synthesis of “Boc-Asn(Trt)-OH” involves the coupling of known protected chitobiose units to the anhydride of the Boc-Asp derivative . This process is typically carried out using a peptide synthesizer with the Boc/HOBt/DCC protocol .Applications De Recherche Scientifique

Synthesis of Glycosylated Peptides

Boc-Asn(Trt)-OH: is instrumental in the synthesis of glycosylated peptides. These peptides have a variety of functions, including roles in cell signaling and immune response. For instance, the synthesis of a chitobiosylated peptide thioester by the Boc strategy has been demonstrated, where Boc-Asn carrying benzyl-protected chitobiose was introduced during the application of the Boc mode SPPS .

Segment Condensation in Peptide Synthesis

This compound is used in segment condensation methods, which are crucial for constructing long or complex peptides. By using Boc-Asn(Trt)-OH, researchers can efficiently create specific peptide segments that can later be joined together to form the desired full-length peptide .

Study of Protein-Protein Interactions

The synthesis of peptides with Boc-Asn(Trt)-OH allows researchers to study protein-protein interactions. Glycosylated peptides, for example, can be used to investigate the binding sites and interaction mechanisms of proteins involved in various biological processes .

Research on Tumor Metastasis

Boc-Asn(Trt)-OH has been used in the synthesis of peptides related to emmprin, a protein involved in tumor metastasis. Understanding the structure and function of glycosylated peptides in emmprin can provide insights into the mechanisms of tumor spread and potential therapeutic targets .

Crystallization Studies

The behavior of Boc-Asn during crystallization processes has been studied to understand the mechanisms of crystal formation. This research has implications for the manufacturing of pharmaceuticals and the development of new materials .

Safety and Hazards

“Boc-Asn(Trt)-OH” is intended for R&D use only and is not recommended for medicinal or household use . In case of accidental exposure, appropriate safety measures should be taken, such as moving the victim to fresh air if inhaled, washing off with soap and water if skin contact occurs, and rinsing with water if ingested .

Mécanisme D'action

Target of Action

Boc-Asn(Trt)-OH is primarily used in peptide synthesis . The compound’s primary targets are the amino acids in the peptide chain that it is being used to construct . The role of Boc-Asn(Trt)-OH is to protect the asparagine (Asn) amino acid during the synthesis process .

Mode of Action

Boc-Asn(Trt)-OH interacts with its targets through a process known as cleavage and deprotection, which is a crucial step in peptide synthesis . The goal of cleavage/deprotection is to separate the peptide from the support while removing the protecting groups from the side-chains .

Biochemical Pathways

The biochemical pathway affected by Boc-Asn(Trt)-OH is the peptide synthesis pathway . The downstream effects of this pathway include the creation of new peptides, which can then go on to perform a variety of functions in the body, depending on their specific amino acid sequence.

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can be influenced by factors such as the specific conditions under which the peptide synthesis is carried out .

Result of Action

The result of Boc-Asn(Trt)-OH’s action is the successful synthesis of a peptide with the asparagine (Asn) amino acid .

Action Environment

The action of Boc-Asn(Trt)-OH can be influenced by various environmental factors. For example, the specific reagents and reaction conditions selected for the peptide synthesis process can impact the effectiveness of the cleavage and deprotection steps . Additionally, factors such as temperature and pH can also influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)29-23(25(32)33)19-24(31)30-28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGOCFDOBSXROC-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464258 | |

| Record name | Boc-Asn(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Asn(Trt)-OH | |

CAS RN |

132388-68-2 | |

| Record name | Boc-Asn(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

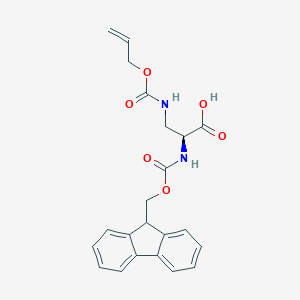

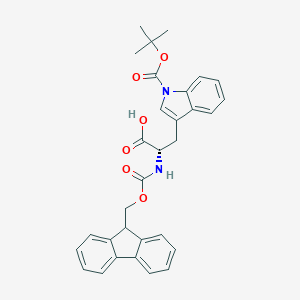

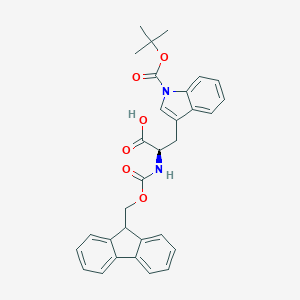

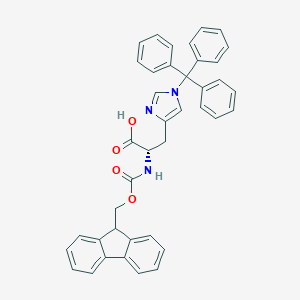

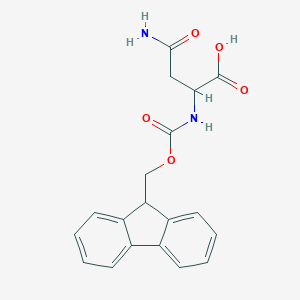

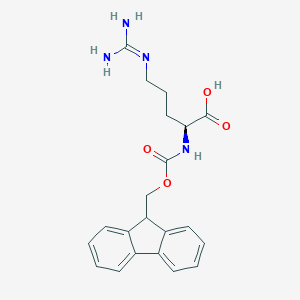

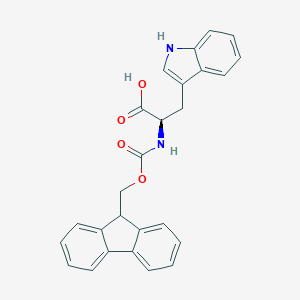

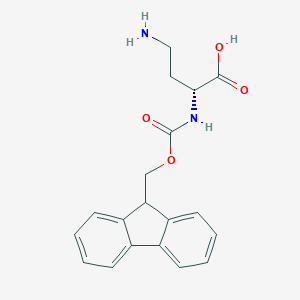

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.